molecular formula C21H18N4O2S B2542792 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide CAS No. 896678-46-9

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide

Cat. No.: B2542792
CAS No.: 896678-46-9
M. Wt: 390.46
InChI Key: OGLOBSQSEXJJLR-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a fascinating chemical compound with immense potential in scientific research. Its unique structure paves the way for innovative applications, from drug discovery to material science, opening new doors to scientific exploration.

Mechanism of Action

Target of Action

The primary target of the compound 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is currently unknown. This compound is a thiazolopyridine derivative, a class of compounds known for their broad spectrum of pharmacological activities . .

Mode of Action

As a thiazolopyridine derivative, it may interact with its targets in a manner similar to other compounds in this class . .

Biochemical Pathways

Thiazolopyridine derivatives are known to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of pharmacological activities of thiazolopyridine derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3K, inhibiting its activity and thereby influencing biochemical reactions within the cell .

Cellular Effects

The inhibition of PI3K by this compound can have profound effects on various types of cells and cellular processes. By inhibiting PI3K, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PI3K, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular metabolism, thereby influencing the overall function of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. Given its potent inhibitory activity on PI3K, it is likely that this compound could have long-term effects on cellular function, potentially influencing cell growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic synthesis. One common approach includes the reaction of 2-ethoxy nicotinic acid with 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline under specific conditions. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are meticulously controlled to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
  • 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isonicotinamide

Uniqueness

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide stands out due to its unique combination of the nicotinamide moiety with the thiazolo[5,4-b]pyridine ring.

Properties

IUPAC Name

2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-3-27-19-15(6-4-10-22-19)18(26)24-16-9-8-14(12-13(16)2)20-25-17-7-5-11-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLOBSQSEXJJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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